N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a structurally complex molecule featuring a benzodioxole moiety linked via an alkyne-containing butynyl chain to an acetamide group substituted with a 3,5-dimethylisoxazole ring. The alkyne linker introduces rigidity, while the isoxazole-acetamide moiety may contribute to hydrogen bonding and target binding.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-15(13(2)25-20-12)10-18(21)19-7-3-4-8-22-14-5-6-16-17(9-14)24-11-23-16/h5-6,9H,7-8,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIFUZDDPJOOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthetic pathways, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- 3,5-Dimethylisoxazole group : Associated with various biological activities.
The molecular formula is with a molecular weight of approximately 364.357 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, it has been tested against pancreatic cancer cells, demonstrating cytostatic activity .
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in inflammatory pathways. Compounds with similar structures have been reported to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases.
- Antimicrobial Activity : Related compounds have exhibited moderate to significant antibacterial and antifungal activities, suggesting that this compound might also possess similar properties .
The proposed mechanism of action involves:
- Molecular Interactions : The benzo[d][1,3]dioxole moiety engages in π-π interactions with aromatic residues in target proteins.
- Flexibility from the Linker : The but-2-yn-1-yl linker allows for spatial orientation that enhances binding affinity to biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition in pancreatic cancer cell lines |
| Enzyme Inhibition | Potential cholinesterase inhibition; further studies needed |
| Antimicrobial | Moderate activity against various bacteria and fungi |
Case Study: Anticancer Activity
In a study examining the effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-y)-2-(3,5-dimethylisoxazol-4-yl)acetamide on pancreatic cancer cell lines (DAN-G), the compound demonstrated a dose-dependent reduction in cell viability. This suggests its potential as a lead candidate for developing new anticancer therapies .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through reactions involving catechol and formaldehyde under acidic conditions.
- Introduction of the Butyne Linker : Utilizes Sonogashira coupling to attach the butyne group to an aryl halide.
- Final Acetamide Formation : The final step involves acylation to form the acetamide structure.
These synthetic routes are essential for producing sufficient quantities for biological testing and further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification of Analogs
The evidence highlights four primary classes of benzodioxole-containing compounds:
Benzimidazole derivatives (e.g., compounds 4d, 4e, 4f, 5b-j) .
Piperazine derivatives (e.g., compounds 21–24, 25–29) [[2]–[4], [6]].
Physical and Spectroscopic Properties
- Melting Points : Piperazine derivatives exhibit higher melting points (164–203°C) due to ionic HCl salt formation [[2]–[4], [6]], whereas acetamide derivatives like 5p show moderate melting points (~171°C) .
- Spectroscopy : All analogs were confirmed via $^1$H-NMR and $^13$C-NMR, with benzodioxole protons resonating at δ ~5.97 ppm (dioxy methylene) and aromatic protons at δ ~6.40–6.82 ppm [[1]–[6]].
Table 2: Elemental Analysis Comparison
Functional Group Impact on Properties
- Alkyne Linker : The target compound’s butynyl chain may enhance rigidity and metabolic stability compared to piperazine or benzimidazole linkers.
- Isoxazole vs.
- Benzodioxole Position : The target’s benzodioxole is connected via an ether linkage, unlike methyl or thioether linkages in analogs, which could alter electronic effects and binding affinity [[1]–[6]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
